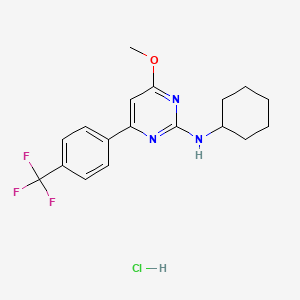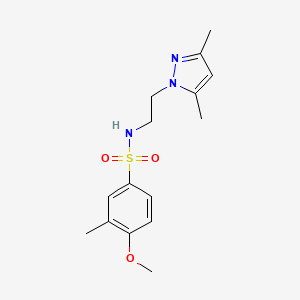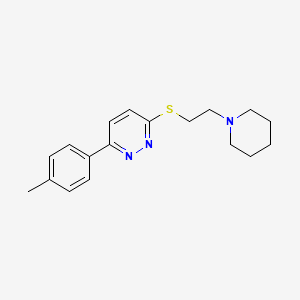![molecular formula C25H18N2O2S B2498216 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide CAS No. 361173-53-7](/img/structure/B2498216.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthamide and thiazole derivatives involves a variety of methods. Metal-catalyzed reactions and Lewis acid-catalyzed transformations have been developed for the construction of naphthalene derivatives. These methods involve the use of various salts and acids such as gallium chlorides, gold chlorides, and triflic acid to facilitate the reactions (Maheshwari & Hussain, 2023).
Molecular Structure Analysis
The molecular structure of naphthamide and thiazole derivatives is characterized by their planar aromatic systems, which enable interaction with biological targets. The π-deficient large conjugated planar structure of naphthalimide derivatives, for example, allows them to interact with various biological cations, anions, and macromolecules (Gong et al., 2016).
Chemical Reactions and Properties
Naphthamide and thiazole derivatives participate in a wide range of chemical reactions, contributing to their significant biological and medicinal properties. These compounds can undergo cycloadditions, carboannulations, and cross-dehydrogenative coupling reactions, highlighting their versatility in synthetic chemistry (Maheshwari & Hussain, 2023).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. Although specific details on "N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide" are not available, similar naphthamide and thiazole derivatives typically exhibit properties conducive to pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity and biological activity, of naphthamide and thiazole derivatives are largely determined by their structural features. These compounds have been explored for their anticancer, antimicrobial, and antioxidant activities, largely due to their ability to interact with biological targets through noncovalent bonds (Gong et al., 2016).
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Compounds structurally related to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide have been synthesized and evaluated for their antibacterial and antifungal activities. For example, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in addressing drug-resistant microbial infections (Helal et al., 2013).
Anti-inflammatory and Analgesic Effects
Research on thiazole derivatives containing a methoxy-naphthyl moiety has revealed potent anti-inflammatory and analgesic properties. These findings are crucial for the development of new therapeutic agents targeting inflammation and pain management (Prasad & Nayak, 2016).
Anticancer Activity
Derivatives similar to the compound have been evaluated for their anticancer potential. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide exhibited significant antioxidant activity and showed promising results in anticancer assays (Tumosienė et al., 2020). This suggests a potential research avenue for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide in cancer treatment.
Antitubercular and Antibacterial Agents
Thiazoles derivatives have also been identified as potent anti-bacterial and anti-tubercular agents. Such compounds, when synthesized with methoxy-napthyl moieties, showed moderate activity against M.tuberculosis and excellent antibacterial activity, highlighting their potential in treating bacterial infections and tuberculosis (Prasad & Nayak, 2016).
Propiedades
IUPAC Name |
3-methoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-29-20-12-16-6-3-2-5-15(16)11-19(20)24(28)27-25-26-23-18-8-4-7-14-9-10-17(22(14)18)13-21(23)30-25/h2-8,11-13H,9-10H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNOYMRTEYPHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)



![2-[3-Methyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2498138.png)
![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)

![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)
![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)
